molecular formula C21H22ClN3O3S2 B2559668 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896675-99-3

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2559668
CAS No.: 896675-99-3
M. Wt: 464
InChI Key: BNTJRNBKGVOGQX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methyl group at position 3. The benzamide moiety is further modified with a sulfonyl group linked to a 2-methylpiperidine ring.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-13-6-11-17(22)19-18(13)23-21(29-19)24-20(26)15-7-9-16(10-8-15)30(27,28)25-12-4-3-5-14(25)2/h6-11,14H,3-5,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTJRNBKGVOGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H20ClN3O2S\text{C}_{18}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}\text{S}

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, the Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as follows:

CompoundMIC (μM)
7a0.08
7b0.32
7c0.32
7d0.25

These findings suggest that the presence of the benzothiazole moiety contributes to enhanced antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A case study involving a related benzothiazole derivative showed a significant reduction in tumor size in xenograft models .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential utility in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression.
  • Receptor Modulation : It has been suggested that it may modulate receptors associated with neurotransmission, potentially impacting neurological conditions.
  • Oxidative Stress Reduction : The compound may also exert antioxidant effects, contributing to its protective role against cellular damage.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring, sulfonamide-linked heterocycles, and benzamide modifications. Key comparisons include:

Compound Name Substituents (Benzothiazole/Sulfonamide) Melting Point (°C) Molecular Weight Key Spectral Data (1H/13C NMR, HRMS)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (Target) 7-Cl, 4-CH₃; 2-methylpiperidine sulfonyl Not reported ~463.97 Not available in evidence
904818-29-7 (Analog) 7-Cl, 4-CH₃; N,N-diethylsulfamoyl Not reported ~463.97 Not reported
4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Morpholinomethyl, pyridinyl 214–216 518.42 1H NMR (DMSO-d6): δ 8.60 (s, 1H)
2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Bromo-methylphenyl; piperidine sulfonyl Not reported ~479.38 Confirmed via HRMS

Key Observations :

  • Chlorine at position 7 on the benzothiazole ring is a conserved feature in the target and analog 904818-29-7, suggesting its role in electronic or steric modulation of bioactivity .
Metabolic and Stability Profiles
  • The 2-methylpiperidine sulfonyl group in the target compound likely improves metabolic stability compared to analogs with smaller alkyls (e.g., diethylsulfamoyl in 904818-29-7), as bulkier substituents resist cytochrome P450-mediated oxidation .
  • Morpholinomethyl-containing analogs (e.g., 4d) show higher aqueous solubility due to the polar morpholine ring, whereas the target compound’s lipophilic 2-methylpiperidine may favor longer plasma half-life .

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